2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis of Oxazole Derivatives
Microwave-assisted synthesis has become a significant method for producing oxazole derivatives, which are crucial in medicinal chemistry due to their pharmacological activities. This approach is noted for its efficiency in synthesizing benzoxazole derivatives, a subgroup of oxazole compounds, which are important in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners. The method emphasizes rapid and high-yield production of diverse benzoxazole derivatives, highlighting the compound's importance across various scientific and industrial applications (Özil & Menteşe, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those related to oxazole derivatives, plays a pivotal role in asymmetric organic synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield, underscoring the versatility of oxazole derivatives in synthesizing enantiopure compounds for scientific research and potential pharmaceutical applications (Pellissier, 2011).
Biomass-derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, is utilized in synthesizing various chemicals, including oxazole derivatives. Its role in drug synthesis is notable for offering a sustainable and cost-effective approach to producing medications. Levulinic acid's versatility in creating compounds with medicinal potential underscores the importance of oxazole derivatives and similar compounds in developing new drugs and medical materials (Zhang et al., 2021).
Mechanism of Action
In terms of the mode of action, a method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
As for the environment of action, the study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
Future Directions
Properties
IUPAC Name |
5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZCAABWGAVSR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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